molecular formula C9H11FN2O2 B15332048 tert-Butyl 5-fluoropyrimidine-2-carboxylate

tert-Butyl 5-fluoropyrimidine-2-carboxylate

Cat. No.: B15332048
M. Wt: 198.19 g/mol
InChI Key: WAYANUIWKGXAIW-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoropyrimidine-2-carboxylate: is an organic compound with the molecular formula C9H11FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-fluoropyrimidine-2-carboxylate typically involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-fluoropyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed:

Scientific Research Applications

tert-Butyl 5-fluoropyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.

    Medicine: Research into potential therapeutic applications, including antiviral and anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoropyrimidine-2-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby interfering with normal cellular processes. The fluorine atom can enhance binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug design .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the tert-butyl ester and the fluorine atom, which can influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, while the fluorine atom can enhance binding affinity and selectivity for certain molecular targets .

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

tert-butyl 5-fluoropyrimidine-2-carboxylate

InChI

InChI=1S/C9H11FN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3

InChI Key

WAYANUIWKGXAIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=N1)F

Origin of Product

United States

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